![molecular formula C20H27NO3 B1463633 N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline CAS No. 1040688-39-8](/img/structure/B1463633.png)
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline
説明
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline (NSPEDM) is an organic compound with a wide range of applications in the laboratory. It is a white crystalline solid, slightly soluble in water, and has a melting point of about 77 °C. NSPEDM has been used in the synthesis of several important compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. Its unique properties, such as its low toxicity and good solubility in organic solvents, make it an attractive choice for a variety of laboratory applications.
科学的研究の応用
Environmental Occurrence and Toxicity
Synthetic Phenolic Antioxidants (SPAs)
Research indicates that SPAs, which are structurally related to the compound of interest, are prevalent in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in human tissues and fluids, such as fat tissues, serum, urine, breast milk, and fingernails. The studies highlight the potential for human exposure through food intake, dust ingestion, and personal care products, with breast milk identified as a significant pathway for infants. Toxicological assessments suggest that some SPAs may induce hepatic toxicity, possess endocrine-disrupting capabilities, or have carcinogenic properties. The transformation products of these antioxidants might exhibit more severe toxic effects than their parent compounds, suggesting a need for future research to develop SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Mechanisms of Degradation
Lignin Model Compounds
Studies on the acidolysis of lignin model compounds have provided insights into the mechanisms of bond cleavage, which are relevant to understanding the behavior of complex phenolic structures in the environment. These findings have implications for the design of more environmentally benign chemicals and for the biodegradation of synthetic phenolic compounds in natural settings (Yokoyama, 2015).
Bioactivities and Potential Applications
Phthalate Esters in Food and Packaging
Phthalate esters, structurally related to the compound of interest, have been extensively studied for their occurrence in food and packaging materials. These studies are pertinent for understanding the migration of synthetic additives into food and their potential health impacts. The review of novel methods for detecting and quantifying phthalate esters highlights the ongoing efforts to ensure food safety and reduce exposure to harmful chemicals (Haji Harunarashid, Lim, & Harunsani, 2017).
特性
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)ethyl]-2,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-5-15(2)17-8-6-7-9-19(17)24-13-12-21-18-14-16(22-3)10-11-20(18)23-4/h6-11,14-15,21H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYGIWBPFXUYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNC2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



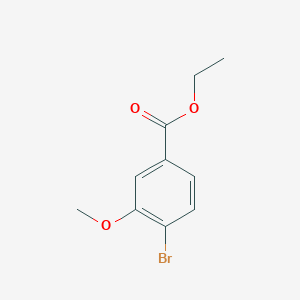
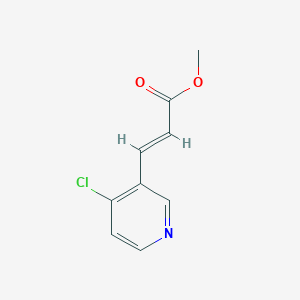
![N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline](/img/structure/B1463554.png)
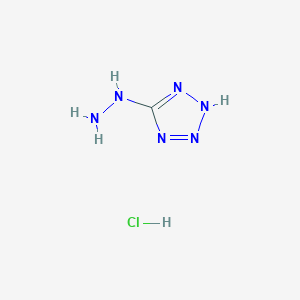
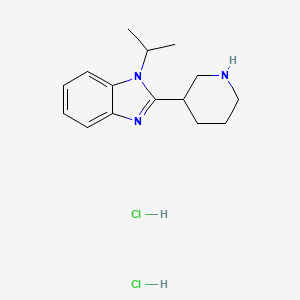
![Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1463558.png)
![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)
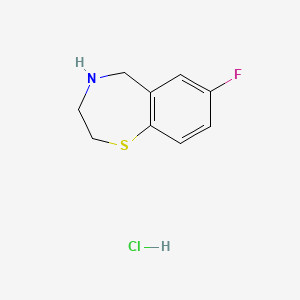
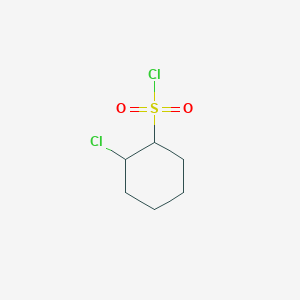
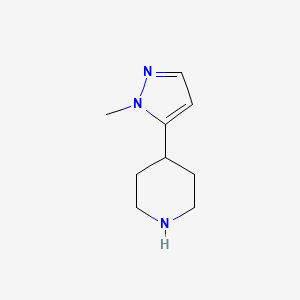
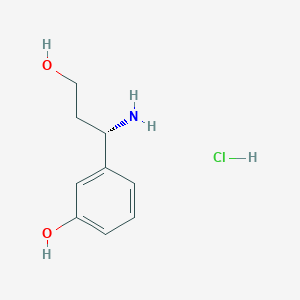
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)
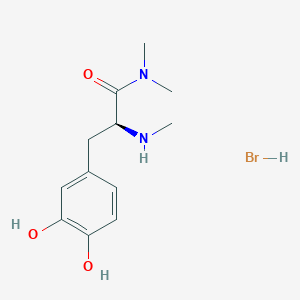
![1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1463573.png)